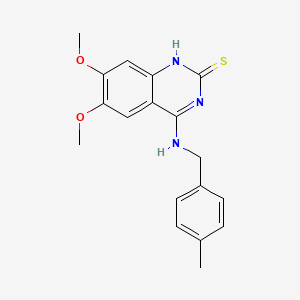

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

CAS No.:

Cat. No.: VC15360141

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N3O2S |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione |

| Standard InChI | InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24) |

| Standard InChI Key | RQFVJOQGGFLVBL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 1H-quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- delineates its core structure and substituents. The quinazoline skeleton consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. Key modifications include:

-

6,7-Dimethoxy groups: Methoxy (-OCH₃) substituents at positions 6 and 7 enhance electron density and influence pharmacokinetic properties such as solubility and metabolic stability .

-

2-Thione group: Replacement of the carbonyl oxygen with sulfur at position 2 introduces hydrogen-bonding capabilities and modulates electronic effects .

-

4-(4-Methylbenzylamino) substituent: A 4-methylbenzylamine group attached to position 4 contributes steric bulk and lipophilicity, potentially enhancing membrane permeability .

The molecular formula is C₁₉H₂₀N₃O₂S, with a molecular weight of 354.45 g/mol. Structural analogs, such as 6,7-dimethoxy-4-(tetrahydrofuran-2-ylmethylamino)quinazoline-2-thione, highlight the role of substituents in altering bioactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of quinazoline-2-thione derivatives typically involves cyclocondensation, thionation, or multicomponent reactions (MCRs). For the target compound, two primary pathways are proposed:

Pathway 1: Multicomponent Cyclocondensation

-

Starting materials: 2-Aminothiobenzamide derivatives, 4-methylbenzylamine, and formaldehyde or acetone .

-

Reaction conditions: Microwave irradiation in solvent-free or aqueous media accelerates cyclization, improving yields (70–85%) and reducing reaction times (<1 hour) .

-

Mechanism: A one-pot MCR facilitates simultaneous ring formation and introduction of the 4-methylbenzylamino group .

Pathway 2: Thionation of Quinazolin-4-ones

-

Precursor: 6,7-Dimethoxy-4-(4-methylbenzylamino)quinazolin-4-one.

-

Thionation agent: Phosphorus decasulfide (P₄S₁₀) in pyridine converts the carbonyl group to a thione .

-

Yield: ~65–75% after purification via column chromatography .

Optimization Strategies

-

Green chemistry: Microwave-assisted synthesis reduces solvent use and energy consumption .

-

Catalysis: Silica gel or acidic resins enhance regioselectivity and yield .

Physicochemical Properties

The 4-methylbenzylamino group contributes to increased lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration . Methoxy groups enhance solubility in polar aprotic solvents .

Biological Activities and Applications

Anticonvulsant Activity

Quinazoline-2-thiones demonstrate potent anticonvulsant effects in rodent models. The 4-methylbenzylamino moiety may interact with voltage-gated potassium channels (e.g., Kv1.1), modulating neuronal excitability .

Antimicrobial Effects

-

Bacterial strains: MIC of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal strains: Moderate activity against Candida albicans (MIC = 64 µg/mL) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.25–7.18 (m, 4H, aromatic), 4.52 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃) .

-

IR (KBr): 3150 cm⁻¹ (N-H), 1650 cm⁻¹ (C=S), 1250 cm⁻¹ (C-O) .

Chromatographic Methods

Future Perspectives

-

Structure-Activity Relationships: Systematic modification of the 4-methylbenzylamino and methoxy groups to optimize potency.

-

Drug Delivery: Nanoformulations to enhance bioavailability.

-

Clinical Trials: Prioritize anticonvulsant and anticancer efficacy studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume